

Physical and chemical properties of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

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Compound of Interest

Compound Name: (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Cat. No.: B591792

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An In-depth Technical Guide to (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound **(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol**. Due to the limited availability of experimental data in peer-reviewed literature, this document primarily presents computed properties sourced from reputable chemical databases. Furthermore, a proposed synthetic pathway is outlined based on established methodologies for analogous structures.

Core Compound Properties

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol, with the CAS Number 852110-51-1, is a halogenated derivative of dihydrobenzofuran.^[1] Its core structure consists of a bromo-substituted benzene ring fused to a dihydrofuran ring, with a hydroxymethyl group attached at the 2-position of the dihydrofuran ring. This combination of a rigid heterocyclic scaffold and functional groups suggests its potential as a building block in medicinal chemistry and materials science.

Physical and Chemical Data

The following tables summarize the available quantitative data for **(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol**. It is critical to note that the majority of these values are computationally predicted and await experimental verification.

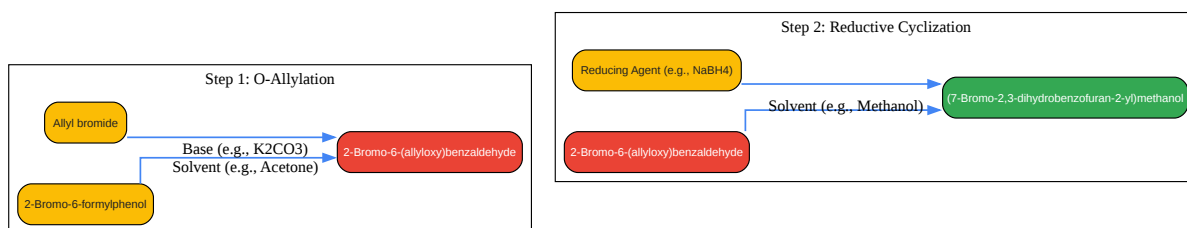
Identifier	Value	Source
IUPAC Name	(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol	PubChem[1]
CAS Number	852110-51-1	PubChem[1]
Molecular Formula	C ₉ H ₉ BrO ₂	PubChem[1]
Molecular Weight	229.07 g/mol	PubChem[1]
Canonical SMILES	<chem>C1C(OC2=C1C=CC=C2Br)CO</chem>	PubChem[1]
InChI Key	KDCRSIHGGSDPJ-UHFFFAOYSA-N	PubChem[1]

Computed Physicochemical Properties	Value	Source
XLogP3	1.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	227.97859 Da	PubChem[1]
Monoisotopic Mass	227.97859 Da	PubChem[1]
Topological Polar Surface Area	29.5 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]
Complexity	163	PubChem[1]

At present, experimental data for properties such as melting point, boiling point, and solubility are not available in the public domain. Commercial suppliers may hold such data, and it is recommended to consult their specifications for further information.

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of **(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol** is not documented in readily accessible literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related 2,3-dihydrobenzofuran derivatives. A potential two-step approach is outlined below.



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Caption: Proposed two-step synthesis of the target compound.

Methodological Considerations for the Proposed Synthesis:

- Step 1: O-Allylation of 2-Bromo-6-formylphenol: The synthesis would likely commence with the O-allylation of a suitable starting material, such as 2-bromo-6-formylphenol. This reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone. The allyl group is introduced via reaction with an allyl halide, for instance, allyl bromide.

- **Step 2: Reductive Cyclization:** The resulting 2-bromo-6-(allyloxy)benzaldehyde would then undergo a reductive cyclization. Treatment with a reducing agent, for example, sodium borohydride in an alcoholic solvent like methanol, would reduce the aldehyde to the corresponding alcohol. This intermediate could then undergo an intramolecular cyclization to form the dihydrofuran ring, yielding the final product, **(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol**. The precise conditions, including temperature and reaction time, would require empirical optimization.

Spectroscopic Characterization (Predicted)

Although experimental spectral data is not available, a general expectation for the key spectroscopic features can be outlined:

- **^1H NMR:** The spectrum would be expected to show characteristic signals for the aromatic protons on the brominated benzene ring, the diastereotopic protons of the methylene group in the dihydrofuran ring, the proton at the chiral center (C2), and the protons of the hydroxymethyl group. The coupling patterns would be complex due to the fused ring system and the chiral center.
- **^{13}C NMR:** The spectrum should display nine distinct carbon signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be indicative of the aromatic, aliphatic, and alcohol carbons.
- **Mass Spectrometry:** The mass spectrum would be expected to show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the hydroxymethyl group and cleavage of the dihydrofuran ring.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be expected to show a broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the alcohol group. Aromatic C-H and C=C stretching vibrations, as well as C-O and C-Br stretching bands, would also be present.

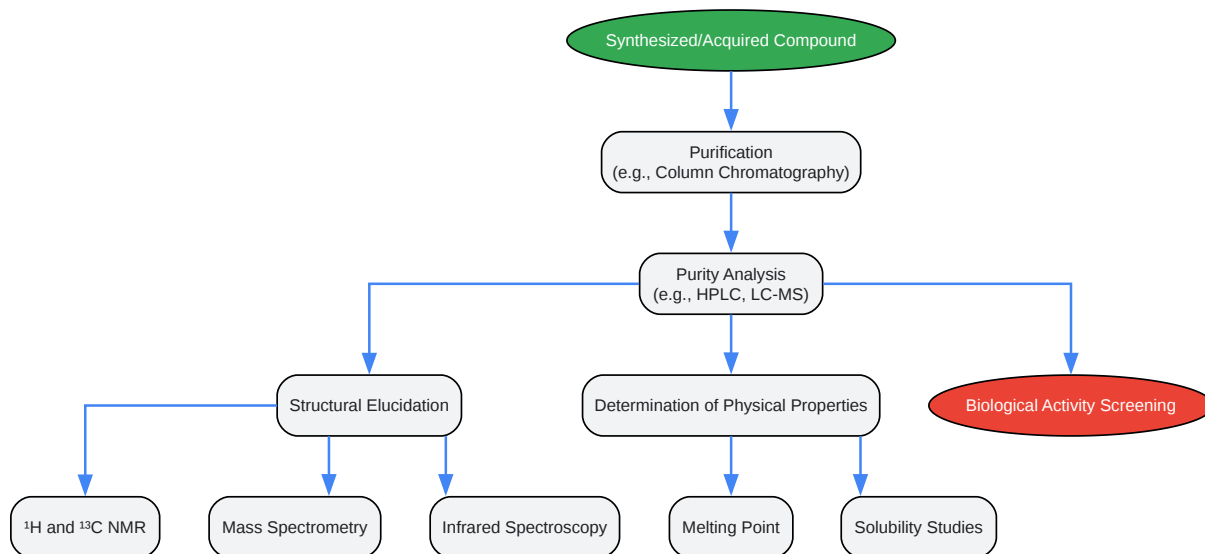
Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the involvement of **(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol** in any

signaling pathways. However, the benzofuran and dihydrobenzofuran scaffolds are present in a wide range of biologically active natural products and synthetic compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects. Therefore, this compound could be of interest for screening in various biological assays.

Experimental Workflow for Characterization

Should this compound be synthesized or acquired, a standard workflow for its characterization would be as follows:



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Caption: A standard workflow for the characterization and evaluation of a novel compound.

This workflow ensures the purity and confirms the chemical structure of the compound before proceeding to the evaluation of its physical properties and potential biological activities.

Conclusion

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a compound with potential applications in various fields of chemical research, particularly in the development of novel pharmaceuticals and functional materials. While there is a significant lack of experimentally determined data for this specific molecule, this guide provides a summary of its computed properties and a plausible route for its synthesis. Further experimental investigation is crucial to fully characterize this compound and explore its potential. Researchers are encouraged to perform the necessary experimental work to validate the predicted data and to screen for biological activity.

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References

- 1. (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol | C₉H₉BrO₂ | CID 59858092 - PubChem [pubchem.ncbi.nlm.nih.gov]
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